4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained and rigid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis of the bicyclo[1.1.1]pentane core followed by functionalization to introduce the butan-2-one moiety .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various pathways, including those related to drug metabolism and receptor binding . The compound’s rigid structure allows it to mimic the spatial arrangement of other functional groups, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one, used as a bioisostere for aromatic rings.
Cubane: Another highly strained hydrocarbon with a cubic structure, used in similar applications.
Bicyclo[2.2.2]octane: A larger bicyclic compound with different spatial properties.
Uniqueness
This compound is unique due to its combination of the bicyclo[1.1.1]pentane core and the butan-2-one moiety, offering a distinct set of chemical and physical properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(2-bicyclo[1.1.1]pentanyl)butan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(10)2-3-9-7-4-8(9)5-7/h7-9H,2-5H2,1H3 |
InChI Key |
PXUVHUZIXQEKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C2CC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.